2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one
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Overview
Description
2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one is a pyranone compound isolated from the hexane extract of the aerial parts of Hypericum choisianum . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one typically involves the extraction from natural sources such as Hypericum choisianum . The compound is isolated using hexane as a solvent, followed by purification processes to obtain the pure pyranone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. large-scale extraction and purification techniques similar to those used in laboratory settings can be employed to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The phenyl group in the compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one has several scientific research applications, including:
Chemistry: Used as a model compound to study pyranone chemistry and its reactivity.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, although more research is needed to confirm its efficacy.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to interact with specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-6-phenylpyrano[2,3-c]pyran-8-one: A structurally similar compound with slight variations in the pyran ring.
Dibenzofuran: Another compound isolated from Hypericum species with different biological activities.
Uniqueness
2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one is unique due to its specific chemical structure and the presence of both pyran and phenyl groups
Properties
IUPAC Name |
2,2-dimethyl-6-phenylpyrano[2,3-c]pyran-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-16(2)9-8-12-10-13(11-6-4-3-5-7-11)18-15(17)14(12)19-16/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEBRDXQPYEGIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=O)OC(=C2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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